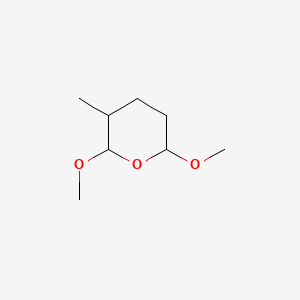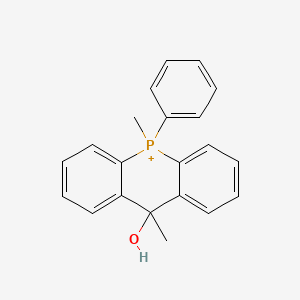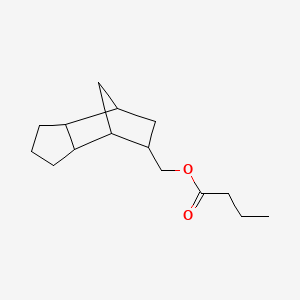
Bis(2,3-epoxypropyl) dibromocyclohexane-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 301-711-1, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used in various industrial applications. It is a white crystalline powder with the molecular formula C8H12N4. This compound is primarily known for its role as a radical initiator in polymerization reactions.
準備方法
Synthetic Routes and Reaction Conditions
2,2’-azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine. The reaction typically occurs under controlled conditions, involving the use of solvents such as ethanol or methanol. The process involves the following steps:
Formation of acetone cyanohydrin: Acetone reacts with hydrogen cyanide to form acetone cyanohydrin.
Reaction with hydrazine: Acetone cyanohydrin is then reacted with hydrazine to produce 2,2’-azobis(2-methylpropionitrile).
Industrial Production Methods
In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
2,2’-azobis(2-methylpropionitrile) undergoes various chemical reactions, primarily involving radical formation. Some of the key reactions include:
Radical Initiation: The compound decomposes upon heating, forming free radicals that initiate polymerization reactions.
Oxidation: Under certain conditions, it can undergo oxidation to form corresponding oxides.
Common Reagents and Conditions
Radical Polymerization: Commonly used in the presence of monomers such as styrene, acrylonitrile, and methyl methacrylate.
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed
Polymers: The primary products formed from radical polymerization reactions are various types of polymers, depending on the monomers used.
Oxides: Oxidation reactions can produce oxides of the compound.
科学的研究の応用
2,2’-azobis(2-methylpropionitrile) has a wide range of applications in scientific research, including:
Polymer Chemistry: Used as a radical initiator in the synthesis of polymers and copolymers.
Biology: Employed in the study of radical-induced biological processes and oxidative stress.
Medicine: Investigated for its potential use in drug delivery systems and controlled release formulations.
Industry: Utilized in the production of plastics, adhesives, and coatings.
作用機序
The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the generation of free radicals upon thermal decomposition. These radicals initiate polymerization reactions by attacking the double bonds of monomers, leading to the formation of polymer chains. The compound’s ability to generate radicals makes it a valuable tool in various chemical processes.
類似化合物との比較
Similar Compounds
Benzoyl Peroxide: Another radical initiator used in polymerization reactions.
Potassium Persulfate: Commonly used in radical polymerization and oxidation reactions.
Azobisisobutyronitrile (AIBN): A closely related compound with similar radical initiation properties.
Uniqueness
2,2’-azobis(2-methylpropionitrile) is unique due to its specific decomposition temperature and radical generation efficiency. Compared to other radical initiators, it offers a balance between stability and reactivity, making it suitable for a wide range of applications.
特性
CAS番号 |
94031-06-8 |
|---|---|
分子式 |
C14H18Br2O6 |
分子量 |
442.10 g/mol |
IUPAC名 |
bis(oxiran-2-ylmethyl) 1,2-dibromocyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C14H18Br2O6/c15-13(11(17)21-7-9-5-19-9)3-1-2-4-14(13,16)12(18)22-8-10-6-20-10/h9-10H,1-8H2 |
InChIキー |
HHOZHVMHLISZTA-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C(C1)(C(=O)OCC2CO2)Br)(C(=O)OCC3CO3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


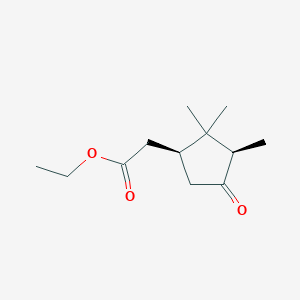
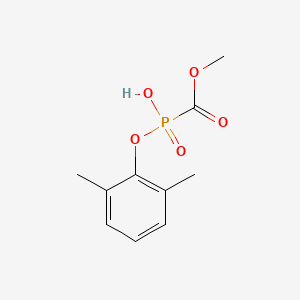
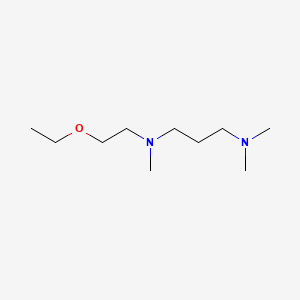
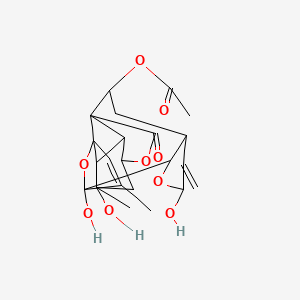

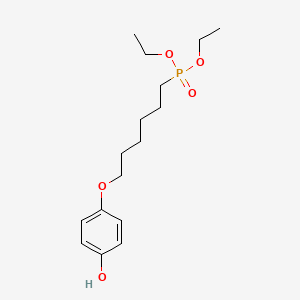
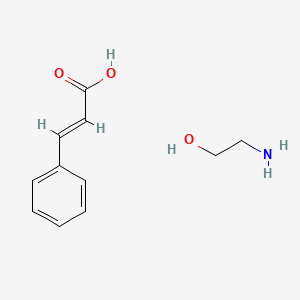

![2-Methoxy-1,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B12669556.png)

